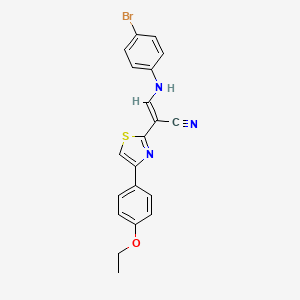
(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that belongs to the acrylonitrile family. BPTAA has gained significant attention in the scientific community because of its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Applications
One area of application involves the design and synthesis of donor-acceptor substituted thiophene dyes, which exhibit enhanced nonlinear optical limiting properties. These properties are crucial for the development of optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The effectiveness of these thiophene dyes, including their optical limiting performance under laser excitation, is attributed to two-photon absorption processes, as demonstrated through experimental techniques and density functional theory (DFT) calculations (Anandan et al., 2018).
Organic Synthesis and Structural Analysis
In the realm of organic synthesis, the compound and its derivatives have been engaged in the creation of new heterocycles, demonstrating potential as antifungal agents. These synthetic routes often involve reactions with phenacyl bromides or hydrazonoyl chlorides, leading to various biologically active thiazoline, thiophene, and thiadiazole derivatives. The structural elucidation of these compounds, including their assignment based on elemental analysis and spectroscopic data, highlights their potential utility in pharmaceutical chemistry (Gomha & Abdel‐Aziz, 2012).
Cytotoxicity and Potential Medical Applications
Another critical application area is the investigation of novel acrylonitrile derivatives for cytotoxicity against various human cancer cell lines. Research into these compounds, including those substituted at position 2 with triazoles or benzimidazoles, has revealed promising in vitro cytotoxic potency. The structure-activity relationships derived from these studies indicate the potential of these compounds in cancer treatment, with specific modifications enhancing their activity. The mechanism of cell death induced by these compounds, including the activation of caspases, suggests their utility as apoptosis-inducing agents in cancer therapy (Sa̧czewski et al., 2004).
Photoluminescence and Material Science
The synthesis and study of 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units have also been noted for their photoluminescence characteristics. These compounds exhibit green fluorescence both in solid state and solution, with good thermal stability, making them suitable for application in material science, specifically in the development of fluorescent materials and organic light-emitting diodes (OLEDs) (Xu et al., 2012).
Functional Material Modification
Moreover, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including those related to the chemical family of interest, demonstrates the compound's utility in creating functional materials. These modified polymers, showcasing enhanced thermal stability and significant antibacterial and antifungal activities, have potential applications in medical and environmental sciences (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
(E)-3-(4-bromoanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZOTIDGRPPANX-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


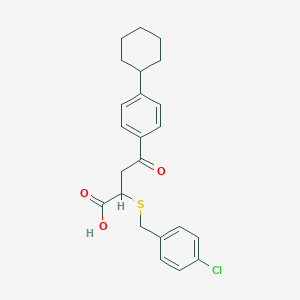
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
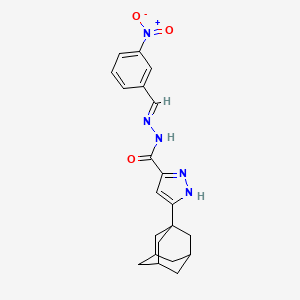

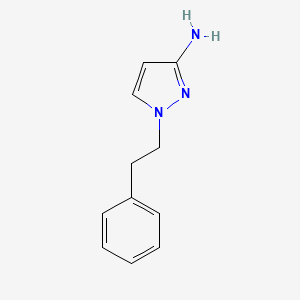
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)
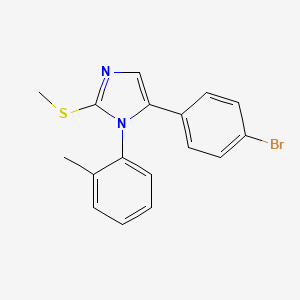
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)
